molecular formula C9H16ClNO B2711970 2-chloro-N-(2-methylcyclohexyl)acetamide CAS No. 592474-65-2

2-chloro-N-(2-methylcyclohexyl)acetamide

Cat. No.: B2711970
CAS No.: 592474-65-2
M. Wt: 189.68
InChI Key: SOESMQGNIBIAOH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-methylcyclohexyl group, and the carbon atom adjacent to the amide nitrogen is substituted with a chlorine atom

Mechanism of Action

Target of Action

The primary targets of the compound 2-chloro-N-(2-methylcyclohexyl)acetamide are currently unknown. The compound is a derivative of chloroacetamide, which has been reported to have various biological activities . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of chloroacetamide, it may share some of the same mechanisms of action. Chloroacetamides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . .

Biochemical Pathways

Chloroacetamides, such as butachlor, have been reported to inhibit the biosynthesis of VLCFAs, affecting early plant development . Whether this compound affects similar pathways is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of chloroacetamide, it may share some of the same effects. Chloroacetamides are known to inhibit the biosynthesis of VLCFAs, affecting early plant development . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylcyclohexylamine+chloroacetyl chlorideThis compound+HCl\text{2-methylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylcyclohexylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted acetamides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclohexylamine and chloroacetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used in the presence of a suitable solvent like ethanol or methanol.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides, such as N-(2-methylcyclohexyl)-N-methoxyacetamide.

    Hydrolysis: 2-methylcyclohexylamine and chloroacetic acid.

    Oxidation: N-oxides or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexylacetamide
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide

Comparison

Compared to similar compounds, 2-chloro-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the 2-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the 2-methylcyclohexyl group can lead to differences in the compound’s interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOESMQGNIBIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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